

A Spectroscopic Comparison of 2-Hydrazinylphenol and Its Reaction Intermediates

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Compound of Interest

Compound Name: **2-Hydrazinylphenol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **2-Hydrazinylphenol** and its primary reaction intermediates: a representative hydrazone and the corresponding ortho-quinone imine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by offering a baseline for the characterization of these and similar molecular structures.

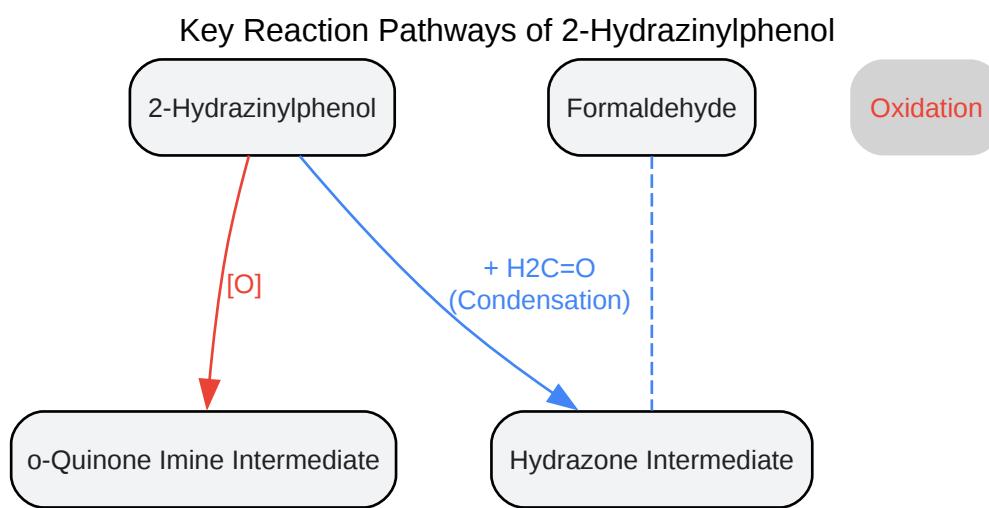
Introduction

2-Hydrazinylphenol is a versatile aromatic compound containing both a nucleophilic hydrazine moiety and a phenolic hydroxyl group. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The reactivity of **2-Hydrazinylphenol** is primarily centered around two key transformations: condensation reactions with carbonyl compounds to form hydrazones, and oxidation to form highly reactive quinone imines. Understanding the spectroscopic signatures of the parent molecule and these key intermediates is crucial for reaction monitoring, product characterization, and mechanistic studies.

This guide presents a comparative analysis of **2-Hydrazinylphenol**, its hydrazone derivative formed with formaldehyde, and the ortho-quinone imine intermediate using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Reaction Pathways of 2-Hydrazinylphenol

The primary reactions of **2-Hydrazinylphenol** investigated in this guide are its condensation with a carbonyl compound (formaldehyde) to yield a hydrazone, and its oxidation to an ortho-quinone imine. These pathways are fundamental to the synthetic utility of **2-Hydrazinylphenol**.



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Figure 1. Reaction of **2-Hydrazinylphenol** to form key intermediates.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Hydrazinylphenol** and its reaction intermediates. It is important to note that the data for the intermediates are based on closely related structures and theoretical predictions due to the limited availability of direct experimental spectra for these specific, simple derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)
2-Hydrazinylphenol	Aromatic protons: ~6.7-7.2 (m); Phenolic OH: ~9-10 (s, broad); NH-NH2: ~4-5 (s, broad)[1]	Aromatic carbons: ~115-150; C-OH: ~150-155; C-NHNH2: ~140-145
Hydrazone Intermediate	Aromatic protons: ~6.8-7.3 (m); Phenolic OH: ~9-10 (s, broad); N=CH2: ~7.5-8.0 (s); NH: ~10-11 (s, broad)	Aromatic carbons: ~115-155; C-OH: ~150-155; C-N= : ~140-145; C=N: ~135-145
o-Quinone Imine	Olefinic protons: ~6.0-7.5 (m); NH: ~7-8 (s, broad)	C=O: ~180-185; C=N: ~165-175; Olefinic carbons: ~120-140

Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Compound	FTIR (cm ⁻¹)	Mass Spectrometry (m/z)	UV-Vis (λ_{max} , nm)
2-Hydrazinylphenol	~3300-3400 (O-H, N-H stretch); ~3000-3100 (Ar C-H stretch); ~1500-1600 (C=C stretch)[1]	[M+H] ⁺ : 125.06	~270-280
Hydrazone Intermediate	~3300-3400 (O-H, N-H stretch); ~1620-1650 (C=N stretch); ~1500-1600 (C=C stretch)	[M+H] ⁺ : 137.07	~280-320
o-Quinone Imine	~3300-3400 (N-H stretch); ~1650-1680 (C=O stretch); ~1600-1630 (C=N stretch)	[M] ⁺⁻ : 123.04	~350-450 and ~500-600

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

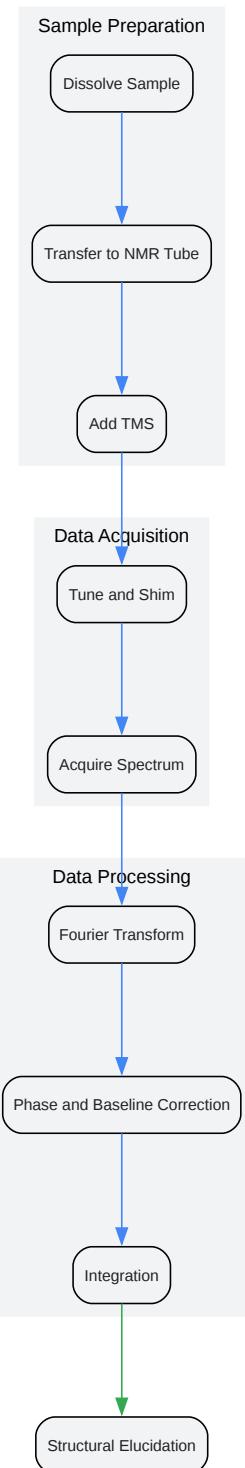
^1H NMR Acquisition:

- Tune and shim the spectrometer for the specific sample and solvent.
- Acquire a standard one-dimensional ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks to determine the relative number of protons.

^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

NMR Spectroscopy Workflow

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References

- 1. 2-Hydrazino-phenol; hydrochloride | 23274-70-6 | Benchchem [benchchem.com]
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